2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile
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Overview
Description
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile, often involves large-scale fluorination processes using fluorinating agents like hydrofluoric acid or fluoroboric acid . These processes are optimized for high efficiency and cost-effectiveness, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide or thiolates under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Agrochemicals: Incorporated into the design of herbicides and pesticides due to its biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, further affecting its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-3-methylpyridine-4-boronic acid
- 2-Fluoro-3-methylpyridine
Uniqueness
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI Key |
NPTZRDPQQQYAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)CC#N |
Origin of Product |
United States |
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